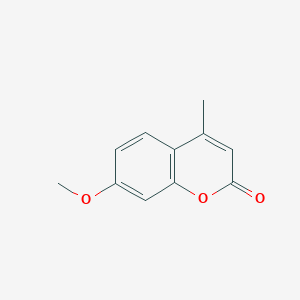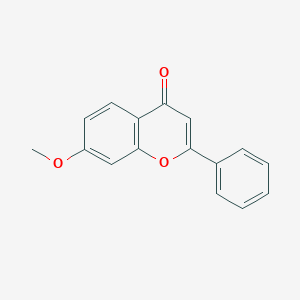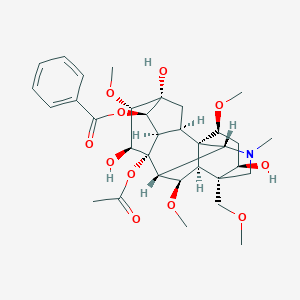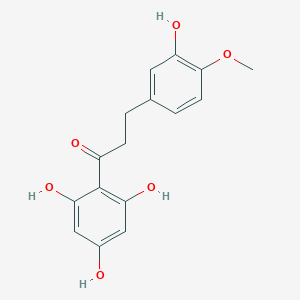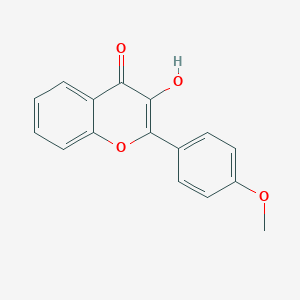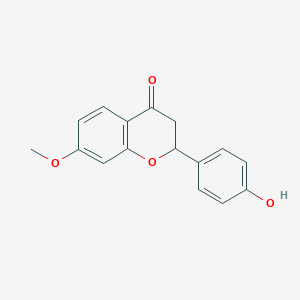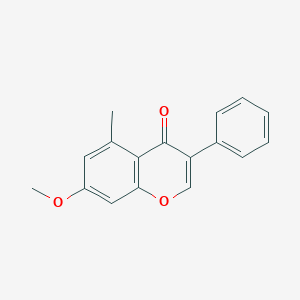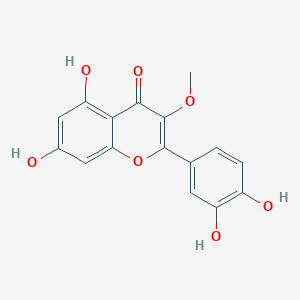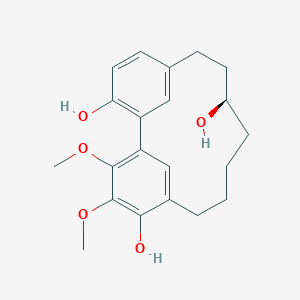
Myricanol
Descripción general
Descripción
Myricanol is a cyclic diarylheptanoid that can be isolated from the bark of Myrica rubra . It has been found to have various pharmacological activities, including decreasing tau stability, anti-virus, anti-oxidation, and anti-tumor .
Synthesis Analysis
The synthesis of Myricanol has been achieved through a new synthetic route that involves 9 steps and yields 4.9% overall. This process starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate . In addition, feeding experiments of Myrica rubra young shoots with 4- [8,9-13C2]coumaric acid revealed that the cyclic diarylheptanoids, myricanol, and myricanone, were derived from two molecules of 4-coumaric acid .
Molecular Structure Analysis
The molecular structure of Myricanol has been analyzed using 13C Nuclear magnetic resonance. This analysis demonstrated that the C-8 and C-9 atoms of 4-coumaric acid are incorporated into C-8, C-9, C-11, and C-12 of the corresponding myricanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Myricanol have been analyzed and documented in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
Myricanol has been reported to lower the levels of the microtubule-associated protein tau (MAPT), whose accumulation is a key factor in neurodegenerative diseases such as Alzheimer’s disease (AD). This suggests its potential use in developing treatments for such conditions .
Cancer Treatment
Studies have shown that Myricanol induces apoptotic cell death and exhibits anti-tumor activity, particularly in non-small cell lung cancer. This indicates its promise as a therapeutic agent in oncology .
Biosynthesis Studies
Research on Myrica rubra has revealed that Myricanol is derived from two molecules of 4-coumaric acid. Understanding its biosynthesis can contribute to synthetic biology and metabolic engineering applications .
Natural Product Chemistry
Myricanol is one of the main compounds found in Myrica rubra bark. Its separation and identification are crucial for the study of natural products and their medicinal properties .
Anti-Inflammatory Applications
Myricanol has shown potential in attenuating inflammatory responses, particularly in a lipopolysaccharide (LPS)-induced sepsis model. This suggests its use in treating inflammatory diseases .
Mecanismo De Acción
Target of Action
Myricanol, a natural compound, primarily targets Sirtuin 1 (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular regulation, including inflammation and metabolism .
Mode of Action
Myricanol acts as a potent SIRT1 activator . It selectively enhances SIRT1 activation in cells stimulated by lipopolysaccharide (LPS), a component often associated with bacterial infection . The protective effect of myricanol is reversed through SIRT1 silencing, indicating that its action is closely tied to SIRT1 activation .
Biochemical Pathways
Myricanol influences several biochemical pathways. It attenuates sepsis-induced inflammatory responses by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling and the nuclear factor kappa B/mitogen-activated protein kinase (NF-κB/MAPK) pathway . These pathways are involved in the regulation of inflammation and oxidative stress .
Pharmacokinetics
It’s known that myricanol can be administered to mice, suggesting it has some degree of bioavailability .
Result of Action
Myricanol has been shown to have significant effects at the molecular and cellular levels. It inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . In vivo studies have shown that myricanol administration significantly improves the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue .
Action Environment
It’s worth noting that the effects of myricanol have been studied in the context of sepsis, a condition that involves a dysregulated immune response to infection . This suggests that the compound’s action may be influenced by the presence of infectious agents or other immune stimuli.
Direcciones Futuras
Research on Myricanol is ongoing, and it has been suggested that it might be a potential candidate for treating insulin resistance and obesity . Moreover, it has been found to inhibit platelet-derived growth factor-BB-induced vascular smooth muscle cells proliferation and migration in vitro and intimal hyperplasia in vivo , suggesting potential applications in the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955239 | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myricanol | |
CAS RN |
33606-81-4 | |
| Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does myricanol exert its anti-tumor activity in non-small cell lung carcinoma?
A1: Myricanol has been shown to induce apoptosis (programmed cell death) in lung adenocarcinoma A549 cells both in vitro and in vivo. [] This apoptotic effect is mediated through the modulation of key apoptotic proteins: myricanol upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. [] Furthermore, myricanol inhibits angiogenesis (formation of new blood vessels) by downregulating vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), essential proteins involved in tumor growth and survival. []
Q2: Can myricanol impact vascular smooth muscle cell (VSMC) function? What implications does this have?
A2: Yes, research indicates that myricanol can inhibit both the proliferation and migration of VSMCs in vitro, processes stimulated by platelet-derived growth factor-BB (PDGF-BB). [] Mechanistically, myricanol achieves this by suppressing the phosphorylation of the PDGF receptor-β (PDGFRβ) and downstream signaling molecules like PLCγ1, Src, and MAPKs. [] Additionally, myricanol inhibits the translocation of NF-κB p65, a protein complex involved in inflammation and cell survival. [] These findings suggest myricanol's potential in addressing cardiovascular diseases associated with abnormal VSMC activity, such as atherosclerosis and restenosis. In vivo studies have shown myricanol can indeed suppress intimal hyperplasia, the thickening of artery walls, following injury in a mouse model. []
Q3: Myricanol shows promise in addressing tauopathies. What is its mechanism of action in this context?
A3: Myricanol has demonstrated the ability to lower levels of the microtubule-associated protein tau (MAPT). [, ] This is significant because tau accumulation is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Notably, the naturally occurring (+)-aR,11S-myricanol enantiomer exhibits greater potency in reducing tau levels compared to commercially available (±)-myricanol. [] Further investigation revealed that the (-)-aS,11R-myricanol enantiomer is primarily responsible for this anti-tau activity. [] Studies using stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry (MS) proteomic analysis indicated that (-)-aS,11R-myricanol promotes tau degradation through an autophagic mechanism, a process enhanced by inhibiting the mTOR pathway. [] This finding distinguishes myricanol from other tau-lowering compounds and positions it as a potential starting point for developing novel therapeutics targeting tau turnover in Alzheimer's disease and other tauopathies.
Q4: Beyond its anticancer and neuroprotective effects, what other biological activities have been reported for myricanol?
A4: Myricanol exhibits a diverse range of biological activities, including:
- Anti-inflammatory activity: Myricanol has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. []
- Antioxidant activity: Myricanol demonstrates potent radical scavenging activity, as evidenced by DPPH radical scavenging assays. []
- Antibacterial activity: Certain myricanol derivatives, such as myricanol-9-acetate, show modest antibacterial activity against Streptococcus pyogenes and Staphylococcus aureus. []
- Inhibition of type III secretion system: Myricanol inhibits the type III secretion system (T3SS) in Salmonella Typhimurium. [] This system is crucial for bacterial pathogenesis, allowing the injection of effector proteins into host cells. Myricanol achieves this inhibition by binding to the transcriptional regulator HilD and disrupting its DNA-binding activity, thereby suppressing the expression of SPI-1 genes essential for T3SS function. []
Q5: Does myricanol affect skeletal muscle?
A5: Research suggests that myricanol can modulate skeletal muscle function. It has been shown to rescue dexamethasone-induced muscle dysfunction by activating sirtuin 1 (SIRT1). [] Additionally, myricanol can alleviate high-fat diet-induced obesity and insulin resistance by influencing the crosstalk between skeletal muscle and adipose tissue. []
Q6: What is the molecular formula and weight of myricanol?
A6: Myricanol possesses the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. []
Q7: What spectroscopic techniques are helpful in characterizing the structure of myricanol and its derivatives?
A7: Various spectroscopic methods are employed for the structural elucidation of myricanol and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques, such as 1H-NMR, 13C-NMR, COSY, HETCOR, INEPT, HMQC, and HMBC, are invaluable for determining the connectivity and stereochemistry of myricanol. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in myricanol, such as hydroxyl and carbonyl groups. []
- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular weight and formula of myricanol and its derivatives. [, ]
- Ultraviolet-visible (UV) spectroscopy: UV spectroscopy helps identify conjugated systems and aromatic rings within the myricanol structure. []
- X-ray crystallography: X-ray crystallography has been instrumental in confirming the absolute configuration and conformation of myricanol. [, ]
Q8: Has the stereochemistry of myricanol been investigated?
A8: Yes, myricanol exists as a mixture of enantiomers due to the presence of chiral centers within its structure. The absolute configuration of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol has been determined through X-ray crystallography and chemical derivatization studies. [] The (+)-aR,11S-myricanol and (-)-aS,11R-myricanol enantiomers exhibit distinct biological activities, with the latter being primarily responsible for the observed anti-tau effects. [, ]
Q9: How do structural modifications of myricanol affect its biological activity?
A9: Chemical modifications to the myricanol scaffold have been explored to investigate structure-activity relationships and potentially enhance its biological properties. For instance:
- Esterification: Myricanol-9-acetate, a derivative formed by acetylation of the hydroxyl group at position 9, exhibits enhanced anti-cancer activity compared to the parent myricanol. [] It induces ROS-dependent mitochondrial-mediated apoptosis in MCF-7 breast cancer cells. []
- Etherification: Introduction of a 5-fluorobenzyloxy ether group at the OH(5) position of myricanol yields 5FEM, a derivative that demonstrates significant growth inhibitory effects against HL-60 leukemia cells. [] 5FEM induces G2/M cell cycle arrest and modulates the expression of key apoptotic genes, suggesting its potential as an antitumor agent. []
- Glycosylation: Myricanol glycosides, such as myricanol 5-O-β-D-(6'-O-galloyl)-glucopyranoside, have been isolated from natural sources. [] These glycosides often exhibit distinct biological activities compared to the aglycone, highlighting the impact of glycosylation on myricanol's properties.
Q10: What are the challenges associated with the synthesis of myricanol and its analogues?
A10: The synthesis of myricanol presents considerable synthetic challenges due to the inherent strain associated with its [7.0]-metacyclophane structure, characterized by a strained 1,7-diarylheptanoid system with a bent biphenyl moiety. [, , ] Constructing this strained macrocycle requires carefully orchestrated synthetic steps to overcome unfavorable ring strain and achieve the desired regio- and stereoselectivity. Several synthetic routes have been developed, employing strategies such as:
- Cross-metathesis reactions: These reactions allow for the formation of the linear diarylheptanoid precursor, which can then undergo subsequent cyclization. [, ]
- Suzuki-Miyaura coupling reactions: This versatile cross-coupling reaction is utilized to assemble the diarylheptanoid framework, often followed by a ring-closing step. []
- Oxidative coupling reactions: While less common, oxidative coupling strategies have been explored to construct the biaryl core of myricanol. []
- Photochemical reactions: Photochemical approaches, involving the irradiation of suitable precursors, have also been investigated for the synthesis of myricanol derivatives. []
Q11: What analytical methods are employed for the detection and quantification of myricanol in plant extracts and biological samples?
A11: Various analytical techniques are utilized to detect, quantify, and characterize myricanol, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm), is widely used to separate and quantify myricanol in plant extracts and biological samples. [] Different stationary phases, such as C18 columns, are employed based on the polarity and separation requirements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




